molecular formula C19H28O4 B1325970 Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate CAS No. 898757-77-2

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate

Cat. No. B1325970
M. Wt: 320.4 g/mol
InChI Key: UCWHQBBGLZIHST-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate is a chemical compound with the molecular formula C19H28O4 . It has an average mass of 320.423 Da and a monoisotopic mass of 320.198761 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate consists of 19 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It contains 51 bonds in total, including 23 non-H bonds, 8 multiple bonds, 13 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate has a molecular weight of 320.42 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Synthesis of Dioxo-Dioxane and Dioxo-Dioxepane Ethyl Oleate Derivatives

Two novel compounds, ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate, were synthesized from oleic acid. These compounds were derived through esterification and exhibited properties relevant for bio-lubricant applications, such as density, total acid number, and iodine value. Their potential as bio-lubricants was emphasized due to their favorable properties compared to standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).

Synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid

This research involved the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid through a two-step process from 4,4′-dihydroxybiphenyl. The study detailed the optimal reaction conditions and characterized the synthesized compound using FTIR, NMR, and confirmed its thermotropic liquid crystalline nature (Li, 2009).

Synthesis and Properties of Ortho-Alkyl-Substituted Phenyl Octasilsesquioxane

The study focused on the synthesis of ortho-methyl- and ethyl-substituted phenyl octasilsesquioxanes with a cubic structure. The research explored the effect of the alkyl substituent's position on the phenyl group on yield and properties like thermal behavior and solubility (Pakjamsai & Kawakami, 2005).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate .

properties

IUPAC Name

ethyl 8-oxo-8-(4-propan-2-yloxyphenyl)octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-4-22-19(21)10-8-6-5-7-9-18(20)16-11-13-17(14-12-16)23-15(2)3/h11-15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWHQBBGLZIHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645792
Record name Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-(4-isopropoxyphenyl)octanoate

CAS RN

898757-77-2
Record name Ethyl 8-oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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